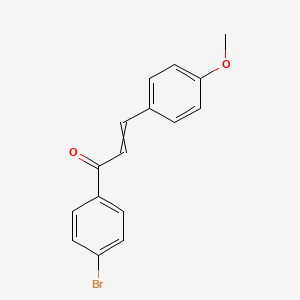

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

Nomenclature and Classification within the Chalcone Family

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by its α,β-unsaturated carbonyl system bridging two substituted aromatic rings. Its IUPAC name reflects the positions of substituents: a bromo group at the para position of the phenyl ring attached to the carbonyl carbon (C1) and a methoxy group at the para position of the phenyl ring bonded to the β-carbon (C3).

Classified within the chalcone family (1,3-diarylprop-2-en-1-ones), this compound belongs to the substituted chalcone category. Chalcones are open-chain flavonoids with a core structure comprising two aryl groups linked by a three-carbon system, where the central carbonyl group is flanked by a double bond. The structural modification in this compound—bromo and methoxy substituents—enhances its electron-withdrawing and donating properties, respectively, influencing its reactivity and physicochemical behavior.

Table 1: Key Identifiers and Nomenclature

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₃BrO₂ |

| CAS Number | 51863-81-1 |

| EC Number | 653-141-0 |

| InChI Key | FTECEXAWFUIWJG-UHFFFAOYSA-N |

Historical Development of Chalcones in Chemical Research

Chalcones were first isolated from plants in the 1930s, with their biosynthesis linked to chalcone synthase (CHS), a key enzyme in flavonoid pathways. The synthetic route to chalcones, pioneered by the Claisen-Schmidt condensation , involves the base-catalyzed reaction of acetophenone derivatives with aromatic aldehydes. For this compound, this synthesis typically employs 4-bromoacetophenone and 4-methoxybenzaldehyde under alkaline conditions, followed by dehydration to yield the α,β-unsaturated ketone.

The compound’s bromo and methoxy substituents were strategically introduced to study structure-activity relationships (SARs) in pharmacological and materials science applications. Early studies focused on its antimalarial and anticancer potential, leveraging its electron-deficient and electron-rich aryl substituents, respectively.

Structural Features and the α,β-Unsaturated Carbonyl System

The compound’s core structure consists of:

- Aromatic rings : A 4-bromophenyl group (A-ring) and a 4-methoxyphenyl group (B-ring).

- Conjugated system : A central propenone moiety (C1–C2–C3) with a double bond (C2–C3) and a carbonyl group (C1=O).

Key Structural Characteristics

- Electron distribution : The bromo group (electron-withdrawing) at C1 and methoxy group (electron-donating) at C3 create dipole moments that influence reactivity.

- Planarity : The α,β-unsaturated system adopts a near-planar conformation, enabling π-conjugation across the carbonyl and double bond.

- Dihedral angles : Between the A-ring and B-ring planes (~24.6°), and between the propenone group and each aryl ring (18.8° for A-ring, 6.0° for B-ring).

Physical and Chemical Properties

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 317.18 g/mol |

| Melting Point | 120–121°C (reported) |

| Solubility | Moderate in organic solvents |

Spectral Data

Stereochemical Characteristics and E/Z Isomerism

The double bond (C2–C3) adopts the trans (E)-configuration as the thermodynamically stable isomer. This preference arises from reduced steric hindrance between the aryl groups and the propenone chain.

Table 3: Stereochemical Parameters

| Parameter | Value |

|---|---|

| E/Z Ratio | >95% E-isomer (trans) |

| Dihedral Angle (C2–C3) | ~180° (planar) |

The methoxy group’s electron-donating effect stabilizes the trans configuration by delocalizing electron density into the conjugated system, while the bromo group’s electron-withdrawing nature enhances the electrophilicity of the β-carbon.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECEXAWFUIWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292533 | |

| Record name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51863-81-1 | |

| Record name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme:

- Reactants: 4-bromoacetophenone + 4-methoxybenzaldehyde

- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

- Solvent: Ethanol or ethanol-water mixture

- Conditions: Stirring at room temperature or under reflux for several hours

- Workup: Precipitation, filtration, and recrystallization

Detailed Experimental Procedure

A representative procedure reported in the literature is as follows:

- Mix equimolar amounts (0.01 mol) of 4-bromoacetophenone (1.99 g) and 4-methoxybenzaldehyde (1.36 g) in 30 mL of ethanol.

- Add 7 mL of 30% aqueous potassium hydroxide solution to the mixture.

- Stir the reaction mixture at room temperature for 6 hours.

- During the reaction, the chalcone product precipitates out.

- Collect the precipitate by filtration.

- Purify the crude product by recrystallization from ethanol.

- Single crystals suitable for structural analysis can be grown by slow evaporation from an acetone-toluene (1:1 v/v) mixture.

- The product typically melts around 120–121 °C and yields about 70% under optimized conditions.

Alternative and Microwave-Assisted Methods

In addition to the conventional stirring method, microwave-assisted synthesis has been explored to enhance reaction rates and yields:

- Microwave irradiation of the reaction mixture containing the benzylideneacetophenone intermediate, guanidine hydrochloride, and sodium hydroxide in ethanol can produce related derivatives efficiently.

- Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 7–18 minutes) while maintaining or improving yields (68–88%).

- Both solvent-based and solvent-free microwave protocols have been reported, with solvent-free methods offering greener chemistry alternatives.

Reaction Parameters and Optimization

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Molar ratio | 1:1 (4-bromoacetophenone : 4-methoxybenzaldehyde) | Stoichiometric amounts for efficient condensation |

| Base | KOH (30% aqueous) or NaOH | Strong base to facilitate aldol condensation |

| Solvent | Ethanol or ethanol-water mixture | Good solubility for reactants and product |

| Temperature | Room temperature to reflux (~25–78 °C) | Room temperature sufficient; reflux can speed up reaction |

| Reaction time | 6 hours (conventional) | Microwave methods reduce this to minutes |

| Yield | ~70% (conventional), up to 88% (microwave) | High yields with proper purification |

| Purification | Recrystallization from ethanol or ethanol-toluene | Ensures high purity and crystal formation |

Structural and Analytical Considerations

- The product is a chalcone with a trans (E) configuration around the double bond.

- X-ray crystallography confirms the dihedral angles between the 4-bromophenyl and 4-methoxyphenyl rings and the propenone group, indicating slight twisting but overall planarity conducive to biological activity.

- Analytical data such as melting point, NMR, and elemental analysis confirm the identity and purity of the compound.

Summary of Research Findings

- The Claisen–Schmidt condensation remains the gold standard for synthesizing this compound.

- Microwave-assisted synthesis offers a rapid and efficient alternative with comparable or improved yields.

- Recrystallization from appropriate solvents is critical for obtaining pure, crystalline material suitable for further applications.

- Structural studies highlight the importance of the substitution pattern on the chalcone framework for its chemical and biological properties.

Chemical Reactions Analysis

Reaction Conditions:

-

Reagents : 4-Bromoacetophenone (1.99 g, 0.01 mol), 4-methoxybenzaldehyde (1.36 g, 0.01 mol), ethanol (30 mL), 30% aqueous KOH (7 mL) .

-

Procedure : The reactants are stirred in ethanol with KOH at 15–20°C for 4–5 hours, followed by room-temperature stirring. The product is recrystallized from ethanol or acetone-toluene (1:1 v/v) .

Mechanistic Insight :

The reaction proceeds via deprotonation of the acetophenone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Cyclization to 2-Aminopyrimidines

The chalcone undergoes cyclization with guanidine hydrochloride to form 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4i) .

Reaction Conditions:

-

Reagents : Chalcone (5 mmol, 1.59 g), guanidine hydrochloride (7.5 mmol), NaOH (22.5 mmol).

-

Procedures :

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 12–14 h | 80 |

| Microwave (B) | 7–9 min | 80 |

| Solvent-Free | 15–18 min | 77 |

Characterization of Pyrimidine (4i):

-

NMR Data :

Mechanistic Pathway :

The reaction involves Michael addition of guanidine to the α,β-unsaturated ketone, followed by cyclization and elimination of water to form the pyrimidine ring .

Structural Influence on Reactivity

The chalcone’s planar conformation (dihedral angle between phenyl rings: 24.6°) enhances conjugation, stabilizing the α,β-unsaturated system and facilitating nucleophilic attacks . The electron-withdrawing bromine and electron-donating methoxy groups further modulate reactivity, directing regioselectivity in cyclization .

Comparative Analysis of Synthetic Methods

Microwave-assisted methods (Proc. B and C) achieve comparable yields (77–80%) to conventional heating but reduce reaction times from hours to minutes, demonstrating efficiency gains . Solvent-free conditions marginally lower yields due to incomplete mixing but offer environmental benefits .

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a non-planar conformation with dihedral angles between the two phenyl rings that influence its intermolecular interactions. The crystal structure reveals that molecules are linked through hydrogen bonds and π–π stacking interactions, which are crucial for understanding its physical properties and potential applications in materials science and pharmaceuticals .

Antimicrobial Activity

Research has demonstrated that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that this compound showed effective inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of chalcones is well-documented, with studies suggesting that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as KOH. The resulting product can be purified through recrystallization methods .

Table 1: Comparison of Chalcone Derivatives

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 4-Bromo-4'-methoxychalcone | High | Moderate | Moderate |

| 1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Low | High | Low |

Case Studies and Research Findings

Several studies have focused on the biological activities of chalcones similar to this compound:

- A study published in Phytochemistry highlighted the synthesis and biological evaluation of various chalcone derivatives, including the compound , noting their potential as antimicrobial agents against resistant strains .

- Another research article detailed the antioxidant effects of chalcone derivatives, emphasizing their role in cellular protection against oxidative stress and their implications for chronic disease management .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Bromophenyl vs. Other Halogenated/Substituted Aryl Groups

- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : Replacing bromine with chlorine reduces molecular weight (301.7 g/mol) and slightly decreases logP (4.8 vs. 5.17 for the bromo analog). This substitution may lower cytotoxicity while retaining anti-inflammatory activity .

- This compound (logP 5.17) shows comparable lipophilicity to the methoxy-bromo analog but differs in hydrogen-bonding capacity .

- 1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one : Replacing bromine with a methyl group (p-tolyl) reduces halogen-mediated hydrophobic interactions but increases electron-donating effects, altering quantum chemical descriptors (e.g., HOMO-LUMO gap: -8.723 eV vs. -8.171 eV for bromophenyl analogs) .

Methoxyphenyl vs. Other Electron-Donating/Withdrawing Groups

- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The hydroxyl group increases polarity (PSA: 26.3 Ų vs. However, it reduces metabolic stability compared to methoxy .

- (E)-3-(4-(Dimethylamino)phenyl)-1-(4-bromophenyl)prop-2-en-1-one: The dimethylamino group introduces strong electron-donating effects, enhancing charge-transfer interactions. This compound exhibits potent monoamine oxidase (MAO) inhibition, attributed to the amine’s binding affinity .

- 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : The sulfonyl-piperazine moiety increases molecular complexity and hydrogen-bond acceptor count (PSA: 86.6 Ų), improving antidiabetic activity but reducing solubility (logS: -5.96) .

Anti-Inflammatory and Antioxidant Activity

- The parent compound and its analogs, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , show dose-dependent anti-inflammatory effects in PC12 cells. Methoxy and hydroxyl groups synergize to suppress pro-inflammatory cytokines (e.g., TNF-α) and enhance antioxidant pathways (Nrf2 activation) .

- 1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : Additional methoxy groups amplify antioxidant efficacy but may increase toxicity due to higher lipophilicity .

Anticancer Activity

- 1-(4-((4-Fluorobenzyl)oxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (3e): Fluorine substitution improves bioavailability and apoptosis induction in cancer cells (IC₅₀: 8.2 μM in MCF-7) compared to non-fluorinated analogs .

- (E)-3-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one (6b) : Pyrazole integration enhances DNA intercalation and survivin modulation, yielding IC₅₀ values of 6.4 μM in HeLa cells .

Physicochemical and Crystallographic Properties

- Crystallographic Insights :

- The methoxy group in 1-(4-methoxyphenyl) analogs facilitates planar molecular arrangements, while ethoxy substituents introduce steric hindrance, disrupting π-π stacking .

- Halogenated derivatives (e.g., 4-bromo, 4-chloro) exhibit stronger C–H···O and halogen-bonding interactions, stabilizing crystal lattices .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (Br, Cl) : Enhance lipophilicity and target binding via halogen bonds but may reduce solubility.

Electron-Donating Groups (OCH₃, NH₂): Improve resonance stabilization and hydrogen-bond donor/acceptor capacity, critical for enzymatic inhibition (e.g., MAO, survivin) .

Hybrid Systems (Pyrazole, Piperazine) : Increase structural rigidity and interaction diversity, improving anticancer and antidiabetic profiles .

Biological Activity

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is CHBrO. The compound features a bromobenzene and a methoxybenzene moiety linked by a prop-2-en-1-one structure, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study focusing on various pyrazoline derivatives indicated that the presence of a methoxy group significantly enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis when combined with bromine substitutions on the aromatic rings .

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.025 | S. aureus, E. coli |

| Another Chalcone Derivative | 0.0039 | E. coli |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in breast cancer cells (MDA-MB-231). These compounds showed significant morphological changes and increased caspase-3 activity at concentrations as low as 1 μM .

Case Study: Apoptosis Induction in Cancer Cells

In a study evaluating the effects of chalcone derivatives on cancer cells, it was found that:

- Compounds with bromine substitutions exhibited enhanced apoptosis-inducing capabilities.

- Caspase-3 activity was elevated by 1.33 to 1.57 times at concentrations of 10 μM .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- TRPV-1 Receptor Antagonism : The compound may act as an antagonist to the TRPV-1 receptor, which is involved in pain perception and inflammation. This interaction is characterized by specific binding conformations that enhance antagonistic potency .

- AChE Inhibition : Molecular docking studies suggest that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

Q & A

Q. What are the primary synthetic routes for 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-methoxyaniline under basic conditions (e.g., NaOH or KOH). Key parameters include solvent choice (ethanol or methanol), temperature control (60–80°C), and reaction time (4–6 hours). Monitoring by TLC or HPLC ensures completion. Purification via recrystallization or column chromatography yields the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm regiochemistry and purity (e.g., H NMR: α,β-unsaturated ketone protons at δ 6.5–7.5 ppm; C NMR: carbonyl at ~190 ppm).

- IR : Strong C=O stretch near 1680 cm and C-Br at 560–600 cm.

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., π-π stacking) .

Q. How do the bromine and methoxy substituents influence the compound's reactivity?

The bromine enhances electrophilic substitution (e.g., Suzuki coupling), while the methoxy group directs nucleophilic attacks to the para position. The α,β-unsaturated ketone enables Michael additions or Diels-Alder reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for structurally similar chalcones?

Variations in dihedral angles between aromatic rings (e.g., 9–50°) arise from packing effects or substituent bulk. Use Hirshfeld surface analysis to quantify intermolecular forces and DFT calculations to compare experimental vs. optimized geometries .

Q. How can computational modeling predict biological activity or regioselectivity in derivatization?

- Docking studies : Screen against targets like cyclooxygenase-2 (COX-2) or kinases to identify binding modes.

- Frontier molecular orbital (FMO) analysis : Predict reactive sites (e.g., electrophilic enone vs. nucleophilic aryl groups) .

Q. What methodologies elucidate the compound's role in nonlinear optical (NLO) materials?

Hyper-Rayleigh scattering (HRS) and Kurtz-Perry powder technique measure second-harmonic generation (SHG) efficiency. Non-centrosymmetric crystal packing (e.g., Pna2 space group) is critical for NLO activity .

Q. How does the compound interact with biological macromolecules, and how can this be validated experimentally?

- Covalent bonding : The bromine or enone moiety may form adducts with cysteine residues in proteins.

- Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography visualizes interactions .

Q. What synthetic challenges arise in scaling up derivatives, and how are they addressed?

- Regioselectivity : Use directing groups (e.g., methoxy) or transition-metal catalysts (e.g., Pd for cross-coupling).

- Byproduct formation : Optimize stoichiometry and employ scavengers (e.g., molecular sieves for water-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.